o-Eugenol

Descripción general

Descripción

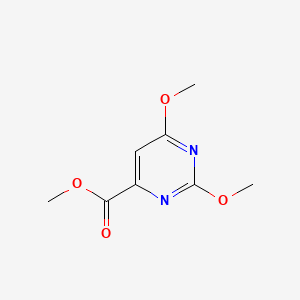

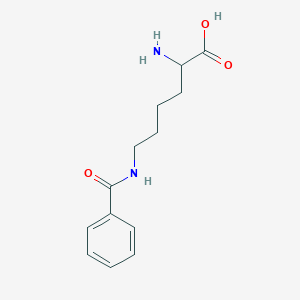

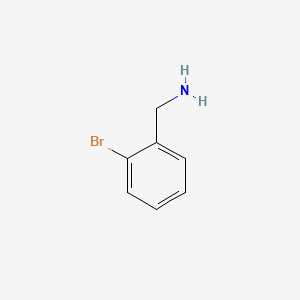

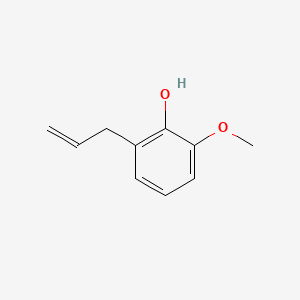

2-Allyl-6-methoxyphenol is a natural product found in Mosla chinensis, Lonicera japonica, and Syzygium aromaticum . It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .

Synthesis Analysis

The synthesis of 2-Allyl-6-methoxyphenol involves the allylation of guaiacol with allyl chloride . The structure-activity relationships of eugenol, thymol, carvacrol, and their corresponding 2- and 4-allyl, 2-methallyl, and 2- and 4-n-propyl derivatives were evaluated .Molecular Structure Analysis

The IUPAC name of 2-Allyl-6-methoxyphenol is 2-methoxy-6-prop-2-enylphenol . The InChI is InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9 (12-2)10 (8)11/h3-4,6-7,11H,1,5H2,2H3 .Chemical Reactions Analysis

The allyl derivatives showed a consistent increased potency with both killing and inhibiting planktonic cells but they exhibited a decrease in potency against biofilms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-6-methoxyphenol include a refractive index of n20/D 1.538 (lit.), a boiling point of 119-121 °C/12 mmHg (lit.), and a density of 1.068 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Propiedades Antimicrobianas

Se ha encontrado que el eugenol tiene potentes propiedades antimicrobianas . Se ha demostrado que muestra actividad sinérgica con varios antibióticos, como la vancomicina, la penicilina, la ampicilina y la eritromicina . Esto lo convierte en un componente potencial en el desarrollo de nuevos fármacos antimicrobianos.

Propiedades Antifúngicas

El eugenol también exhibe fuertes propiedades antifúngicas . Esto lo hace útil en el tratamiento de infecciones fúngicas y en el desarrollo de fármacos antifúngicos. Los derivados de isoeugenol, en particular, se han encontrado que exhiben mayor actividad antifúngica que el eugenol .

Propiedades Antiinflamatorias y Antioxidantes

Se ha encontrado que el eugenol tiene propiedades antiinflamatorias y antioxidantes . Esto lo convierte en un ingrediente potencial en el desarrollo de fármacos y otros productos para el tratamiento de enfermedades asociadas con la inflamación y el estrés oxidativo.

Propiedades Anticancerígenas

Se ha encontrado que el eugenol tiene propiedades anticancerígenas . Sigue siendo un objeto importante de investigación científica como un componente potencial de varios productos medicinales, incluidos los destinados a tratar el cáncer de pulmón humano .

Propiedades Antivirales

Se ha encontrado que el eugenol tiene propiedades antivirales . Esto lo convierte en un componente potencial en el desarrollo de fármacos antivirales.

Aplicaciones en la Industria Alimentaria

El eugenol se utiliza como protector de alimentos para almacenar plantas, granos, frutas y ganado . Sus actividades antimicrobianas se han validado en extensas investigaciones científicas, lo que lo convierte en un agente valioso en la industria alimentaria .

Aplicaciones en Cosmetología

Debido a sus diversas propiedades biológicas, el eugenol se ha utilizado durante mucho tiempo en varias áreas como la cosmetología . Puede ser un componente potencial de productos cosméticos con potencial terapéutico contra una gama de enfermedades de la piel.

Aplicaciones Farmacológicas

El eugenol ha encontrado una amplia gama de usos en farmacología debido a sus numerosas propiedades . Sigue siendo un objeto importante de investigación científica como un componente potencial de varios productos medicinales .

Mecanismo De Acción

Target of Action

It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also exhibits anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Mode of Action

The exact mechanism of action of o-Eugenol is unknown. It has been shown to interfere with action potential conduction . It has also been found to induce apoptosis via the mitochondrial pathway by modulating the Bcl-2 family proteins, apoptotic protease activating factor 1 (Apaf-1), cytochrome c, and caspases .

Biochemical Pathways

Eugenol is involved in the biosynthesis of diverse (hydroxy)cinnamyl alcohols, such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors . It also extends the pathway to produce allylphenols, including chavicol, hydroxychavicol, and methoxyeugenol .

Pharmacokinetics

Research on the pharmacokinetics and pharmacodynamics of this compound in human subjects has provided valuable insights . It has even been investigated as a substance that enhances penetration . In Pacific white shrimp, the elimination half-life (t 1/2z) values are 1.3 h and 11 h for hepatopancreas and muscles, indicating the rapid absorption and elimination of this compound in shrimp .

Result of Action

Eugenol has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It has been shown to induce cytotoxicity, inhibit phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It also portrays this compound as a promising anticancer molecule .

Action Environment

Eugenol is a volatile phenolic bioactive compound derived from a natural resource . It has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of this compound in its essential oil compared to other natural sources . The environment can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Allyl-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, 2-Allyl-6-methoxyphenol can interact with proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating its activity and thereby influencing gene expression related to inflammation .

Cellular Effects

2-Allyl-6-methoxyphenol exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 2-Allyl-6-methoxyphenol can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival . This compound also affects cellular metabolism by influencing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of 2-Allyl-6-methoxyphenol involves several key interactions at the molecular level. It can bind to and inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, 2-Allyl-6-methoxyphenol can activate transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the upregulation of antioxidant genes . This compound also modulates gene expression by interacting with signaling molecules and transcription factors, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Allyl-6-methoxyphenol have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that 2-Allyl-6-methoxyphenol can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 2-Allyl-6-methoxyphenol in animal models have been shown to vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, 2-Allyl-6-methoxyphenol can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

2-Allyl-6-methoxyphenol is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites . The compound’s metabolism can also affect its bioavailability and overall efficacy in biological systems .

Transport and Distribution

Within cells and tissues, 2-Allyl-6-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 2-Allyl-6-methoxyphenol can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct 2-Allyl-6-methoxyphenol to specific cellular compartments, influencing its biological effects .

Propiedades

IUPAC Name |

2-methoxy-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-4,6-7,11H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHGXOCZVBABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862226 | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Spicy aroma | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-Methoxy-6-(2-propenyl)phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

579-60-2 | |

| Record name | o-Eugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Allylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allylguaicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ALLYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLL18KX9Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary mechanisms of action associated with the antifungal activity of o-eugenol?

A1: While this compound exhibits antifungal activity against various Candida species [, , ], the precise mechanism is not fully elucidated. Research suggests it may involve:

- Inhibition of ergosterol biosynthesis: Ergosterol is a vital component of fungal cell membranes, and this compound may disrupt its production, compromising membrane integrity [].

- Membrane damage: this compound might directly interact with fungal cell membranes, causing leakage of cellular contents and ultimately cell death [].

- Efflux pump inhibition: In bacteria like Staphylococcus aureus, this compound shows potential for reversing antibiotic resistance by inhibiting efflux pumps, which are responsible for expelling drugs from bacterial cells []. Further research is necessary to determine if similar mechanisms occur in fungi.

Q2: Does this compound affect the expression of melanogenesis-related genes?

A2: Studies using ethanolic extracts of betel leaves (PBLE), rich in this compound, have shown downregulation of melanogenesis-related genes, including tyrosinase (Tyr), tyrosinase-related protein-1 and -2 (Trp-1 and Trp-2), and microphthalmia-associated transcription factors (MITF) []. This suggests potential depigmenting properties, but further research is needed to confirm the specific role of this compound.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q4: What are the key spectroscopic characteristics of this compound?

A4: While specific spectroscopic data wasn't provided in the abstracts, this compound can be characterized using techniques like:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify this compound in complex mixtures, like essential oils [, , , , ].

- Infrared (IR) Spectroscopy: This method identifies functional groups present in this compound based on their characteristic absorption patterns [, , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique provides detailed structural information about this compound, including the arrangement of atoms and their connectivity [, , ].

Q5: Can this compound be incorporated into various formulations?

A5: this compound has been successfully incorporated into:

- Nanoemulsions: These formulations enhance the stability and efficacy of this compound against fungal pathogens like Glomerella cingulata, potentially reducing the required concentration compared to free this compound [].

- Microcapsules: Using β-cyclodextrin as a carrier, microencapsulated this compound demonstrates improved thermal stability compared to non-encapsulated this compound, enabling its potential use in food processing applications [].

- Soaps: this compound has been incorporated into various soap formulations as a natural fragrance and potential antimicrobial agent [].

Q6: Does this compound participate in any catalytic reactions?

A6: Research highlights the potential of this compound as a starting material in various catalytic transformations, including:

- Tandem catalytic systems: this compound can be used as a substrate in tandem reactions like hydroformylation/Knoevenagel condensation/hydrogenation sequences, leading to the formation of valuable chemical intermediates [].

- Organometallic catalysis: The allyl group in this compound provides a handle for various organometallic transformations, leading to the synthesis of polyfunctional alkenes [].

Q7: Are there any computational studies investigating the structure-activity relationship of this compound derivatives?

A7: While specific QSAR models were not discussed in the abstracts, several studies synthesized and evaluated the biological activity of this compound derivatives [, ]. This data could be used to develop QSAR models and predict the activity of novel analogs.

Q8: How do structural modifications of this compound impact its antifungal activity?

A8: Comparing this compound with its derivatives reveals valuable SAR insights:

- Benzisoxazolinone derivatives: Hybridizing this compound with benzisoxazolinone scaffolds resulted in compounds with enhanced antifungal activity compared to this compound alone [].

- Sulfonamide derivatives: Incorporating a sulfonamide moiety into this compound led to derivatives with promising antifungal, anti-Trypanosoma cruzi, and antiproliferative activities [].

Q9: Do structural changes to this compound affect its toxicity profile?

A9: Yes, studies on this compound derivatives indicate that structural modifications can influence their toxicity. For instance, some benzoxazole derivatives of this compound showed reduced cytotoxicity against human mononuclear blood cells compared to this compound itself [].

Q10: How stable is this compound under various storage conditions?

A10: While specific stability data is limited in the provided abstracts, one study showed that nanoemulsions containing this compound exhibited optimal stability when stored under refrigeration [].

Q11: Can formulation strategies improve the bioavailability of this compound?

A11: Research suggests that nanoencapsulation can enhance the effectiveness of this compound against fungal pathogens, potentially by improving its solubility and bioavailability [].

Q12: Are there any specific SHE regulations regarding the use of this compound?

A12: While the abstracts do not mention specific regulations, it's crucial to consult relevant safety data sheets (SDS) and regulatory guidelines before handling or using this compound in any application.

Q13: What is the safety profile of this compound in experimental settings?

A13: While generally recognized as safe for various applications, research has identified potential toxicological concerns associated with this compound:

- Toxicity in Drosophila melanogaster: Studies have reported toxicity of this compound in this model organism, highlighting the need for careful dose optimization [].

- Environmental toxicity: While this compound is a natural compound, its potential ecological impact requires careful assessment. Studies using indicator organisms like Daphnia magna, Aliivibrio fischeri, and Desmodesmus subspicatus revealed toxic effects at certain concentrations [], highlighting the importance of responsible use and disposal.

Q14: Have any targeted drug delivery systems been developed for this compound?

A14: While the abstracts do not discuss targeted delivery systems for this compound specifically, nanoemulsion formulations have been explored to improve its stability and efficacy against fungal pathogens [], potentially enabling more targeted applications.

Q15: Are there any identified biomarkers that can predict the efficacy of this compound-based treatments?

A15: The provided research papers do not mention specific biomarkers associated with this compound efficacy.

Q16: What analytical techniques are commonly employed to quantify this compound in various matrices?

A16: The most prevalent technique for this compound analysis is GC-MS [, , , , ]. This method allows for the separation, identification, and quantification of this compound in complex mixtures like essential oils and plant extracts.

Q17: What are the potential environmental concerns associated with the use of this compound?

A17: While a natural compound, this compound exhibits toxicity towards aquatic organisms at certain concentrations []. Therefore, responsible usage and disposal practices are crucial to minimize potential environmental harm.

Q18: How does the solubility of this compound in various solvents affect its applications?

A18: this compound's low water solubility presents challenges for some applications, requiring formulation strategies like nanoemulsions to enhance its dissolution and bioavailability [].

Q19: What are the essential quality control measures for this compound production and use?

A19: Quality control measures for this compound should encompass:

Q20: Does this compound elicit any immunogenic or allergic responses?

A20: The provided abstracts do not discuss this compound's potential for immunogenicity or allergenicity.

Q21: Does this compound interact with drug transporters, potentially affecting the pharmacokinetics of other drugs?

A21: The provided research does not delve into the interactions between this compound and drug transporters.

Q22: Can this compound influence the activity of drug-metabolizing enzymes?

A22: The provided abstracts do not address the potential of this compound to induce or inhibit drug-metabolizing enzymes.

Q23: What is the biocompatibility of this compound?

A23: While this compound is generally considered biocompatible in specific contexts and concentrations, it can exhibit toxicity towards certain cell types and organisms [, , ]. Further research is needed to comprehensively assess its biocompatibility profile.

Q24: Are there any viable alternatives or substitutes for this compound in various applications?

A24: Alternatives to this compound vary depending on the specific application. For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)